molecular formula C16H18N2O3S B5673223 N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide

N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide

Cat. No. B5673223
M. Wt: 318.4 g/mol
InChI Key: MPPGFYLOLJICER-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic chemicals that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. The research focuses on understanding its synthesis, molecular structure, and properties to explore its potential utilities further.

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical reactions, starting from basic thieno[2,3-b]pyridine derivatives. For example, functionalized thieno[2,3-b]pyridines have been synthesized through multicomponent condensation reactions, demonstrating the complexity and the need for precise conditions to achieve the desired product (Dyachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, including X-ray structural analysis. This analysis provides insights into the compound's conformation, bond lengths, angles, and overall geometry, which are crucial for understanding its chemical behavior and interaction with biological targets (Dyachenko et al., 2019).

properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9-7-8-11(21-9)15(20)18-16-13(14(17)19)10-5-3-2-4-6-12(10)22-16/h7-8H,2-6H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGFYLOLJICER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide

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